Cas no 112121-81-0 (N,2-bis(propan-2-yl)aniline)

N,2-bis(propan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N,2-bis(1-methylethyl)-
- N,2-di(propan-2-yl)aniline
- N,2-bis(propan-2-yl)aniline
- SCHEMBL892805
- AKOS000234597
- DTXSID20447610
- 112121-81-0
- N,2-DIISOPROPYLANILINE
- CS-0275287
- EN300-164832
-
- Inchi: InChI=1S/C12H19N/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10,13H,1-4H3
- InChI Key: IGFAUTSEOYDBII-UHFFFAOYSA-N
- SMILES: CC(C)C1=CC=CC=C1NC(C)C
Computed Properties
- Exact Mass: 177.15187
- Monoisotopic Mass: 177.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
N,2-bis(propan-2-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164832-1.0g |
N,2-bis(propan-2-yl)aniline |
112121-81-0 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-164832-0.1g |
N,2-bis(propan-2-yl)aniline |
112121-81-0 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-164832-50mg |
N,2-bis(propan-2-yl)aniline |
112121-81-0 | 50mg |
$227.0 | 2023-09-21 | ||
Enamine | EN300-164832-5000mg |
N,2-bis(propan-2-yl)aniline |
112121-81-0 | 5000mg |
$783.0 | 2023-09-21 | ||
Enamine | EN300-164832-10000mg |
N,2-bis(propan-2-yl)aniline |
112121-81-0 | 10000mg |
$1163.0 | 2023-09-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345957-50mg |
n,2-Diisopropylaniline |
112121-81-0 | 95% | 50mg |
¥15422.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345957-250mg |
n,2-Diisopropylaniline |
112121-81-0 | 95% | 250mg |
¥14472.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345957-1g |
n,2-Diisopropylaniline |
112121-81-0 | 95% | 1g |
¥19623.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345957-2.5g |
n,2-Diisopropylaniline |
112121-81-0 | 95% | 2.5g |
¥30844.00 | 2024-08-09 | |
Enamine | EN300-164832-0.25g |
N,2-bis(propan-2-yl)aniline |
112121-81-0 | 0.25g |
$670.0 | 2023-06-08 |
N,2-bis(propan-2-yl)aniline Related Literature
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1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
Additional information on N,2-bis(propan-2-yl)aniline
Comprehensive Overview of N,2-bis(propan-2-yl)aniline (CAS No. 112121-81-0): Properties, Applications, and Industry Insights
N,2-bis(propan-2-yl)aniline (CAS No. 112121-81-0) is a specialized organic compound with a molecular structure featuring an aniline core substituted with two isopropyl groups. This secondary amine derivative has garnered attention in synthetic chemistry due to its unique steric and electronic properties. The compound's bulky substituents influence its reactivity, making it valuable for catalysis and ligand design in pharmaceutical and material science applications.
Recent trends in green chemistry have increased interest in N,2-bis(propan-2-yl)aniline as a potential building block for sustainable synthesis. Researchers are exploring its role in atom-efficient reactions and metal-free catalysis, aligning with the industry's shift toward environmentally friendly processes. The compound's thermal stability (typically stable up to 200°C) and solubility profile (soluble in common organic solvents like ethanol and dichloromethane) make it versatile for various experimental conditions.
From a structure-activity relationship perspective, the steric hindrance imposed by the isopropyl groups affects the compound's nucleophilicity. This characteristic is particularly relevant in asymmetric synthesis, where N,2-bis(propan-2-yl)aniline derivatives serve as chiral auxiliaries. The compound's molecular weight (191.3 g/mol) and logP value (~3.2) suggest favorable lipophilicity for certain bioactive molecule designs.
Analytical characterization of CAS 112121-81-0 typically involves GC-MS (showing characteristic fragments at m/z 176 and 134), NMR spectroscopy (with distinct aromatic proton signals between 7.0-7.5 ppm), and HPLC purity analysis. The compound's crystalline form can be confirmed by X-ray diffraction, revealing its molecular packing patterns. These physicochemical properties are crucial for quality control in fine chemical production.
In material science, N,2-diisopropylaniline (an alternative name for the compound) has shown promise in polymer modification. Its aromatic amine functionality enables incorporation into polyimide backbones, enhancing thermal resistance in high-performance plastics. The compound's electron-donating isopropyl groups also influence the optical properties of resulting materials, relevant for organic electronics applications.
Safety assessments indicate that proper laboratory handling of 112121-81-0 requires standard personal protective equipment (PPE) including gloves and goggles. While not classified as highly hazardous, its material safety data sheet (MSDS) recommends avoidance of prolonged exposure and adequate ventilation during use. Storage conditions typically suggest inert atmosphere preservation to maintain chemical stability over extended periods.
The commercial availability of N,2-bis(propan-2-yl)aniline has expanded with growing demand from contract research organizations (CROs) and academic laboratories. Current market analysis shows increasing procurement for high-throughput screening libraries and medicinal chemistry programs. Suppliers often provide custom synthesis services for derivatized versions with specific isotopic labeling or functional group additions.
Emerging applications in agrochemical research utilize CAS 112121-81-0 as a precursor for crop protection agents. The compound's structural motif appears in several patent filings for herbicide and fungicide formulations. Its metabolic stability in biological systems makes it attractive for designing slow-release active ingredients in sustainable agriculture products.
From a regulatory compliance perspective, N,2-bis(propan-2-yl)aniline is not currently listed on major chemical inventories (such as TSCA or REACH) as requiring special authorization. However, manufacturers should monitor updates to global harmonized system (GHS) classifications. Proper waste disposal methods according to local environmental regulations are recommended for laboratory quantities.
Future research directions may explore computational modeling of 112121-81-0 to predict its behavior in multicomponent reactions. The compound's potential in photocatalysis and energy storage materials represents another promising avenue. As structure-property relationships become better understood, novel applications in advanced materials and pharmaceutical intermediates are likely to emerge.
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